molecular formula C13H9BrN2 B11851513 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline CAS No. 62781-92-4

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline

Cat. No.: B11851513
CAS No.: 62781-92-4
M. Wt: 273.13 g/mol
InChI Key: TZHZBLZTFPVUMD-UHFFFAOYSA-N
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Description

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is a heterocyclic compound that features both bromine and pyrrole functional groups attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This intermediate can then be reacted with pyrrole under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the isoquinoline ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the pyrrole and isoquinoline rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is unique due to the presence of both bromine and pyrrole functional groups on an isoquinoline scaffold

Properties

CAS No.

62781-92-4

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-5-pyrrol-1-ylisoquinoline

InChI

InChI=1S/C13H9BrN2/c14-11-9-15-8-10-4-3-5-12(13(10)11)16-6-1-2-7-16/h1-9H

InChI Key

TZHZBLZTFPVUMD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=CN=CC(=C32)Br

Origin of Product

United States

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